molecular formula C14H30O3 B042391 2-Decyl-2-(hydroxymethyl)propane-1,3-diol CAS No. 4712-32-7

2-Decyl-2-(hydroxymethyl)propane-1,3-diol

Cat. No.: B042391
CAS No.: 4712-32-7
M. Wt: 246.39 g/mol
InChI Key: FINONPXDFUNRLT-UHFFFAOYSA-N
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Description

2-Decyl-2-(hydroxymethyl)propane-1,3-diol is an organic compound with the molecular formula C14H30O3. It is a derivative of propane-1,3-diol, where the hydrogen atoms on the central carbon are replaced by a decyl group and a hydroxymethyl group. This compound is known for its applications in various fields, including polymer chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Decyl-2-(hydroxymethyl)propane-1,3-diol typically involves the aldol condensation reaction between decanal and formaldehyde under alkaline conditions. The reaction mixture is then subjected to purification processes such as ion exchange resin decolorization and thin film evaporation to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques like distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 2-Decyl-2-(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products:

    Oxidation: Decanoic acid derivatives.

    Reduction: Decyl alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Decyl-2-(hydroxymethyl)propane-1,3-diol has a wide range of applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyurethanes.

    Materials Science: The compound is employed in the development of high-performance coatings and adhesives.

    Biology and Medicine: It serves as a building block in the synthesis of biologically active molecules and pharmaceutical intermediates.

    Industry: The compound is used in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 2-Decyl-2-(hydroxymethyl)propane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their physical and chemical properties. In polymer chemistry, the compound acts as a cross-linking agent, enhancing the mechanical strength and thermal stability of the resulting polymers.

Comparison with Similar Compounds

Uniqueness: 2-Decyl-2-(hydroxymethyl)propane-1,3-diol is unique due to its long decyl chain, which imparts hydrophobic properties and enhances its compatibility with non-polar solvents. This makes it particularly valuable in applications requiring water-resistant and durable materials.

Properties

IUPAC Name

2-decyl-2-(hydroxymethyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O3/c1-2-3-4-5-6-7-8-9-10-14(11-15,12-16)13-17/h15-17H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINONPXDFUNRLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554773
Record name 2-Decyl-2-(hydroxymethyl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4712-32-7
Record name 2-Decyl-2-(hydroxymethyl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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